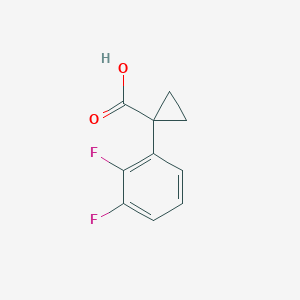

1-(2,3-Difluorophenyl)cyclopropanecarboxylic acid

Description

1-(2,3-Difluorophenyl)cyclopropanecarboxylic acid is a fluorinated cyclopropane derivative with the molecular formula C₁₀H₈F₂O₂ and a molecular weight of 198.166 g/mol . The compound features a cyclopropane ring fused to a carboxylic acid group and a 2,3-difluorophenyl substituent. This structural motif confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. For example, it serves as a precursor in kinase inhibitor development due to its ability to participate in cross-coupling reactions .

Properties

IUPAC Name |

1-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-7-3-1-2-6(8(7)12)10(4-5-10)9(13)14/h1-3H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLLDERTVHHERM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C(=CC=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260664-89-8 | |

| Record name | 1-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2,3-Difluorophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a difluorophenyl derivative, followed by carboxylation. One common method involves the reaction of 2,3-difluorophenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired carboxylic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,3-Difluorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-(2,3-Difluorophenyl)cyclopropanecarboxylic acid has several notable applications across different scientific domains:

Medicinal Chemistry

- Pharmaceutical Development : This compound serves as an important intermediate in the synthesis of ticagrelor, a drug used for the treatment of acute coronary syndrome. Ticagrelor acts as a P2Y12 receptor antagonist, preventing platelet aggregation and reducing the risk of thrombotic events .

- Biological Activity : The difluorophenyl group enhances the compound's binding affinity to various biological targets, making it a candidate for further drug development aimed at specific enzyme systems and receptor interactions .

Organic Synthesis

- Building Block for Complex Molecules : The unique structural characteristics of this compound make it a valuable building block in synthetic organic chemistry. It facilitates the formation of more complex molecular architectures through various chemical transformations such as oxidation, reduction, and substitution reactions .

- Industrial Applications : The compound is utilized in the production of agrochemicals and materials science applications due to its versatile reactivity and stability under various conditions .

Case Study 1: Ticagrelor Synthesis

A significant application of this compound is its role in synthesizing ticagrelor. The process involves multiple steps:

- Starting from 3,4-difluorobenzaldehyde, various intermediates are formed through reactions with methyltriphenylphosphonium bromide and other reagents to yield the cyclopropane derivative.

- Subsequent hydrolysis and conversion steps lead to the final product, ticagrelor, showcasing the compound's importance in pharmaceutical applications .

Research has indicated that compounds like this compound exhibit significant biological activity by modulating enzyme pathways. For instance:

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)cyclopropanecarboxylic acid depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, while the cyclopropane ring provides structural rigidity .

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid

- Molecular Formula : C₁₀H₈F₂O₂ (identical to the target compound) .

- Key Difference : Fluorine atoms are positioned at the 3- and 4-positions of the phenyl ring instead of 2- and 3-positions.

- Applications : Used in similar pharmaceutical intermediates but exhibits distinct reactivity in Suzuki-Miyaura couplings due to altered electronic effects .

- Synthesis Yield : Reported at 64–88% for analogous dichlorophenyl derivatives, with impurities like amides forming under prolonged reaction conditions .

1-(2,4-Difluorophenyl)cyclopropanecarboxylic Acid

- Relevance : A market competitor in kinase inhibitor synthesis, offering comparable reactivity but differing in regioselectivity during electrophilic substitution reactions .

Ring Structure Variants

1-(3-Fluorophenyl)cyclopentanecarboxylic Acid

2,2-Difluorocyclopropanecarboxylic Acid

- Molecular Formula : C₄H₄F₂O₂; Molecular Weight : 122.07 g/mol .

- Applications : Used in fluoropolymer production and as a ligand in asymmetric catalysis .

Pharmacologically Active Derivatives

Compounds like CHF 5070 and CHF 5106 (terphenyl derivatives with cyclopropanecarboxylic acid cores) demonstrate the importance of fluorine substitution patterns in neuroprotective agents. For example:

- CHF 5070 : 1-(2-Fluoro-4′-hydroxybiphenyl-4-yl)cyclopropanecarboxylic acid shows efficacy in Alzheimer’s disease models due to enhanced blood-brain barrier penetration .

- CHF 5106 : Features a 2,3′-difluoro-4″-hydroxyterphenyl group, highlighting how additional fluorination modulates metabolic stability .

Data Tables

Table 1: Structural and Physical Properties

Key Research Findings

Ring Strain vs. Stability : Cyclopropane derivatives show higher reactivity in ring-opening reactions compared to cyclopentane analogs, but are less thermally stable .

Pharmacological Optimization : CHF-series compounds demonstrate that increasing fluorine substitution improves metabolic stability and target binding affinity in neurodegenerative drug candidates .

Biological Activity

1-(2,3-Difluorophenyl)cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the difluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of cyclopropanecarboxylic acids exhibit significant antimicrobial properties. A study highlighted the effectiveness of various substituted cyclopropanecarboxylic acids, including those with difluoro substitutions, against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of enzyme activity critical for bacterial survival.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .

Analgesic Activity

Preliminary studies have shown that this compound may possess analgesic properties. In animal models, it was observed to reduce pain responses in acute pain tests, indicating its potential as a non-opioid analgesic alternative .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.

- Receptor Modulation : It might modulate receptor activity associated with pain perception and inflammation.

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. Results showed that this compound exhibited comparable or superior antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Standard Antibiotic | 32 | Staphylococcus aureus |

Case Study 2: Anti-inflammatory Mechanism

In vitro assays using RAW264.7 macrophage cells demonstrated that treatment with this compound reduced the secretion of TNF-α and IL-6 by approximately 50%, indicating significant anti-inflammatory activity. This effect was attributed to the inhibition of NF-κB signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.